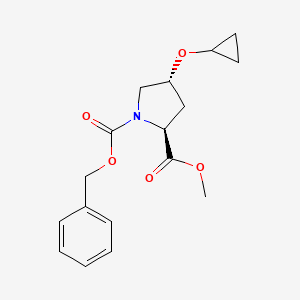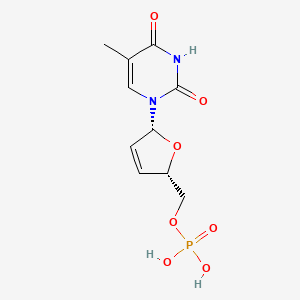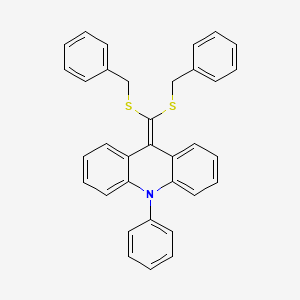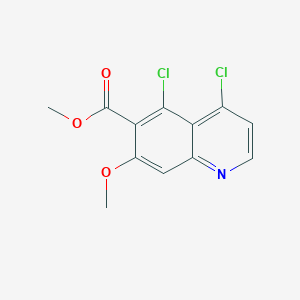
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone is an organic compound characterized by a cyclobutanone ring substituted with a p-methoxyphenyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone typically involves the cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones. For instance, nucleophilic alkynes bearing p-methoxyphenyl groups react with 3-ethoxycyclobutanones to give formal [4 + 2] cycloadducts by activation with titanium tetrachloride (TiCl4) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis involving cycloaddition reactions and the use of catalysts like TiCl4 can be scaled up for industrial applications.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the p-methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation or acylation.
Major Products:
Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzaldehyde.
Reduction: Formation of 2,2-dimethyl-3-(p-methoxyphenyl)-1-cyclobutanol.
Substitution: Various substituted derivatives on the aromatic ring.
科学的研究の応用
2,2-Dimethyl-3-(p-methoxyphenyl)-1-cyclobutanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying cycloaddition reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(2)11(8-12(13)14)9-4-6-10(15-3)7-5-9/h4-7,11H,8H2,1-3H3 |
InChIキー |
AAWCVHYMSZOAQV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CC1=O)C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Butyl-6-[(2,4-dichlorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B12938311.png)



![N-[(Pyrimidin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B12938345.png)

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)

